molecular formula C20H15Br B6306602 9-(4-Bromobenzyl)fluorene CAS No. 16305-98-9

9-(4-Bromobenzyl)fluorene

Cat. No. B6306602
CAS RN: 16305-98-9
M. Wt: 335.2 g/mol
InChI Key: PIBMMIJPNSDLKX-UHFFFAOYSA-N
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Description

9-(4-Bromobenzyl)fluorene, also known as 9-Bromofluorene, is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of 80-81°C. 9-Bromofluorene is a member of the fluorene family, which is a group of compounds that are used in organic synthesis and as pharmaceutical intermediates. 9-Bromofluorene has a variety of properties that make it useful in a number of scientific research applications.

Mechanism of Action

The mechanism of action of 9-(4-Bromobenzyl)fluoreneene is not well understood. However, it is believed that the compound interacts with biomolecules, such as proteins, nucleic acids, and lipids, and that this interaction is responsible for its various biological effects.
Biochemical and Physiological Effects
9-(4-Bromobenzyl)fluoreneene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, to inhibit the activity of certain enzymes, and to modulate the activity of certain genes. Additionally, 9-(4-Bromobenzyl)fluoreneene has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and to be cytotoxic to certain cancer cells.

Advantages and Limitations for Lab Experiments

9-(4-Bromobenzyl)fluoreneene has a number of advantages and limitations for lab experiments. One of the major advantages of 9-(4-Bromobenzyl)fluoreneene is that it is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. The major limitation of 9-(4-Bromobenzyl)fluoreneene is that it is not very stable in the presence of light and air, and it is not very soluble in water.

Future Directions

There are a number of potential future directions for research on 9-(4-Bromobenzyl)fluoreneene. One potential direction is to explore the potential of 9-(4-Bromobenzyl)fluoreneene as a drug delivery system. Additionally, further research could be conducted on the mechanisms of action of 9-(4-Bromobenzyl)fluoreneene, and on the potential applications of 9-(4-Bromobenzyl)fluoreneene in the synthesis of other compounds. Furthermore, studies could be conducted to explore the potential of 9-(4-Bromobenzyl)fluoreneene as a fluorescent probe for the detection of biomolecules. Finally, further research could be conducted to explore the potential of 9-(4-Bromobenzyl)fluoreneene as an organic light-emitting diode.

Synthesis Methods

9-(4-Bromobenzyl)fluoreneene can be synthesized by the reaction of 4-bromobenzyl bromide with fluorene. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration. Other methods for the synthesis of 9-(4-Bromobenzyl)fluoreneene include the reaction of 4-bromobenzyl bromide with 9-fluorenone, the reaction of 4-bromobenzaldehyde with fluorene, and the reaction of 4-bromobenzyl alcohol with fluorene.

Scientific Research Applications

9-(4-Bromobenzyl)fluoreneene has been used in a variety of scientific research applications, including as a fluorescent dye for imaging and labeling, as a reagent for the synthesis of other compounds, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Additionally, 9-(4-Bromobenzyl)fluoreneene has been used in the synthesis of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

9-[(4-bromophenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBMMIJPNSDLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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